GPR40 Agonist Activity: Target Engagement Compared to Structurally Related 1,2,4-Oxadiazoles
5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole (known as WAY-388798) is reported as a GPR40 agonist . While the initial screening hit in the GPR40 program showed an EC50 of 18 µM, advanced 1,2,4-oxadiazole leads reached potencies as high as 0.058 µM [1]. However, for this specific compound, no quantitative potency data (EC50/IC50) are available in the public domain against any specific biological target. Consequently, any claim of potency differentiation relative to other GPR40 agonists or to the parent 1,2,4-oxadiazole hit cannot be substantiated with quantitative evidence.
| Evidence Dimension | GPR40 agonist potency (EC50) |
|---|---|
| Target Compound Data | WAY-388798 is reported as a GPR40 agonist but with no publicly available EC50 value. |
| Comparator Or Baseline | Parent GPR40 screening hit (1,2,4-oxadiazole chemotype) EC50 = 18 µM; optimized 1,2,4-oxadiazole lead EC50 = 0.058 µM. |
| Quantified Difference | Cannot be calculated due to missing data for the target compound. |
| Conditions | Functional GPR40 assay (presumed calcium mobilization or cAMP assay, but exact conditions for this compound are not reported in the public domain). |
Why This Matters
Without a quantitative EC50 value, the GPR40 agonist activity label alone does not provide a basis for prioritizing this compound over other available 1,2,4-oxadiazole-based GPR40 probes.
- [1] Zahanich I, Kondratov I, Naumchyk V, Kheylik Y, Platonov M, Zozulya S, Krasavin M. Phenoxymethyl 1,3-oxazoles and 1,2,4-oxadiazoles as potent and selective agonists of free fatty acid receptor 1 (GPR40). Bioorg Med Chem Lett. 2015 Aug 15;25(16):3105-11. doi: 10.1016/j.bmcl.2015.06.018. View Source
